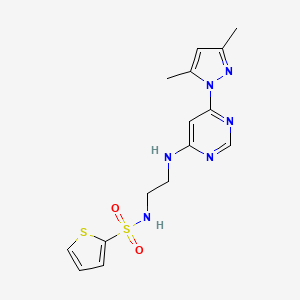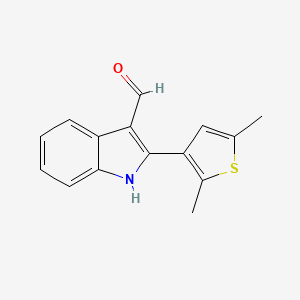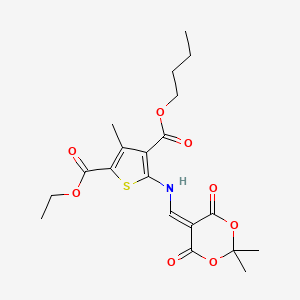![molecular formula C15H16O2 B2710117 [2-(3,5-Dimethylphenoxy)phenyl]methanol CAS No. 478032-34-7](/img/structure/B2710117.png)
[2-(3,5-Dimethylphenoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,5-Dimethylphenoxy)phenyl]methanol: is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of a phenylmethanol group substituted with a 3,5-dimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-Dimethylphenoxy)phenyl]methanol typically involves the reaction of 3,5-dimethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(3,5-Dimethylphenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The phenolic hydroxyl group can participate in various substitution reactions, including halogenation, nitration, and sulfonation. Reagents such as halogens, nitric acid, and sulfuric acid are typically used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [2-(3,5-Dimethylphenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [2-(3,5-Dimethylphenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity. Additionally, the compound’s aromatic rings can participate in π-π interactions with aromatic residues, further influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
[2-(3,5-Dimethylphenoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(3,5-Dimethylphenoxy)phenyl]acetone: Similar structure but with an acetone group instead of methanol.
[2-(3,5-Dimethylphenoxy)phenyl]amine: Similar structure but with an amine group instead of methanol.
Uniqueness: [2-(3,5-Dimethylphenoxy)phenyl]methanol is unique due to its specific combination of a phenylmethanol group and a 3,5-dimethylphenoxy group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
[2-(3,5-dimethylphenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGFBJCVDKYETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2710037.png)
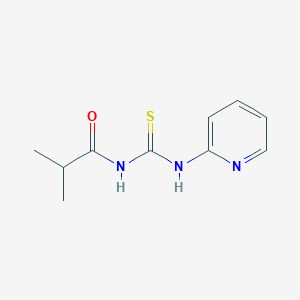
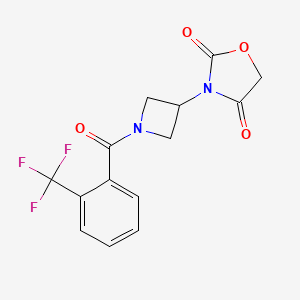
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(2-pyridinylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B2710042.png)
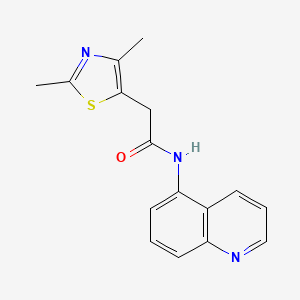


![2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2710051.png)
![N4-(4-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2710052.png)
![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)
